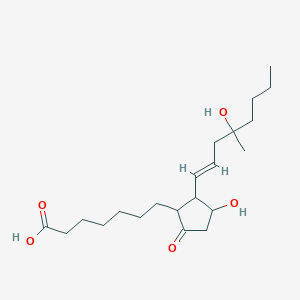

Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E )-(+-)-

Description

Properties

IUPAC Name |

7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112137-89-0 | |

| Record name | 112137-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation Conditions

The 13E double bond in the target compound is preserved through selective hydrogenation. As demonstrated in EP0874816B1, heterogeneous catalysts like palladium on carbon (5–10 wt%) under mild hydrogen pressure (1–3 bar) achieve partial saturation without affecting the 13E configuration. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to +25°C | Prevents over-reduction |

| Solvent | Dichloromethane | Enhances catalyst activity |

| Catalyst Loading | 5–10% Pd/C | Balances cost and efficiency |

| Reaction Time | 4–6 hours | Minimizes side products |

Stereochemical Outcomes

The 11α and 15S stereocenters are established via asymmetric synthesis. Chiral auxiliaries or enzymatic resolution methods ensure enantiomeric purity. For example:

-

Sharpless Epoxidation : Generates the 11α-hydroxyl group with >90% enantiomeric excess (ee).

-

Biocatalytic Reduction : Ketoreductases selectively reduce the 9-keto group to the desired (15S)-configuration.

Functional Group Interconversions

Oxidation and Hydroxylation

The 9-oxo group is introduced through Jones oxidation of a secondary alcohol precursor. Subsequent 11,16-dihydroxy groups are installed via:

Methyl Group Incorporation

The 16-methyl group is introduced early in the synthesis to avoid steric hindrance. A validated protocol involves:

-

Aldol Condensation : Reacting a C16-ketone with methyl vinyl ketone.

-

Wittig Reaction : Forming the 13E double bond while retaining the methyl group.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

LC-MS/MS : Quantifies the target compound using transitions m/z 333.13 → 271.13 (negative mode).

-

¹H NMR : Key signals include δ 5.45 ppm (13E vinyl proton) and δ 1.25 ppm (16-methyl group).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- undergoes various chemical reactions:

Oxidation: It can be further oxidized to introduce additional functional groups.

Reduction: The keto group at the 9th position can be reduced to a hydroxyl group.

Substitution: The hydroxyl groups at the 11th and 16th positions can undergo substitution reactions with various reagents.

Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic catalysts for esterification. Major products formed from these reactions include various derivatives with modified biological activity.

Scientific Research Applications

Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- has numerous applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other prostaglandin analogs.

Biology: It is studied for its role in cellular signaling pathways.

Medicine: It is used to induce labor, treat gastric ulcers, and manage postpartum hemorrhage.

Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by binding to prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the uterus, it induces contractions by increasing intracellular calcium levels. In the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase activity .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

Pharmacological Profile :

- Receptor Affinity : Binds to EP1 (Ki = 35.675 μM), EP2 (10.249 μM), EP3 (0.319 μM), and EP4 (5.499 μM) receptors with high selectivity over DP, FP, IP, and TP receptors (>100 μM) .

- Clinical Applications :

- Stability : Enhanced by the 16-methyl group and methyl ester, reducing rapid metabolism seen in natural prostaglandins .

Comparison with Structural Analogues

Alprostadil (Prostaglandin E₁)

Key Difference : Misoprostol’s 16-methyl and methyl ester groups confer metabolic stability, enabling oral administration, whereas Alprostadil requires parenteral delivery .

Meteneprost

Key Difference : Meteneprost’s 9-methylene and dimethyl substitutions shift receptor selectivity toward FP, reducing gastrointestinal activity compared to Misoprostol .

15-Keto Prostaglandin E₁

Key Difference : The 15-keto group inactivates prostaglandin activity, making 15-Keto PGE₁ a metabolite rather than a therapeutic agent .

Doxaprost

Key Difference : Doxaprost’s 15-methyl substitution alters receptor targeting, favoring thromboxane (TP) receptor antagonism over EP3 agonism .

Structural-Activity Relationship (SAR) Insights

- 16-Methyl Substitution : Critical for metabolic stability and prolonged activity in Misoprostol .

- Methyl Ester : Enhances oral bioavailability by resisting gastric hydrolysis .

- EP3 Selectivity : The 11α-hydroxy and 9-keto groups in Misoprostol optimize binding to EP3, crucial for cytoprotective effects .

Biological Activity

Prost-13-en-1-oic acid, also known as a derivative of prostaglandins, exhibits significant biological activities that are crucial in various physiological and pathological processes. This article explores the compound's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid that play essential roles in inflammation, immunity, and various physiological functions. The specific compound in focus, Prost-13-en-1-oic acid, is a modified prostaglandin with unique structural features contributing to its biological effects.

The biological activity of Prost-13-en-1-oic acid is primarily mediated through its interaction with specific receptors and enzymes involved in the eicosanoid pathway. Key mechanisms include:

- Receptor Activation : Prost-13-en-1-oic acid may activate prostaglandin receptors (e.g., EP receptors), influencing cellular responses such as vasodilation, platelet aggregation, and modulation of inflammatory processes.

- Inhibition of Enzymes : The compound can inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. This inhibition can result in reduced inflammation and pain.

Biological Activities

- Anti-inflammatory Effects : Research indicates that Prost-13-en-1-oic acid exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting leukocyte migration.

- Gastroprotective Activity : Similar to other prostaglandin analogs, this compound demonstrates gastroprotective effects by enhancing mucosal defense mechanisms and reducing gastric acid secretion.

- Reproductive Health : Studies have shown that prostaglandin derivatives can influence luteolysis and uterine contractions, which are critical in reproductive physiology.

Data Table: Biological Activities of Prost-13-en-1-oic Acid

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Gastroprotective | Enhancement of mucosal defenses | |

| Modulation of Reproduction | Regulation of luteolytic activity |

Case Study 1: Gastroprotective Effects

A study explored the gastroprotective effects of MDL-646, a derivative similar to Prost-13-en-1-oic acid. The results indicated significant mucosal protection against NSAID-induced gastric damage, attributed to increased bicarbonate secretion and enhanced mucosal blood flow .

Case Study 2: Reproductive Impact

Research on the luteolytic activity of prostaglandin analogs demonstrated that Prost-13-en-1-oic acid could effectively induce luteolysis in animal models. This effect was linked to alterations in hormone levels and uterine contractility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.